formaldehyde;iron
Description
Properties
Molecular Formula |
C12H24FeO12 |
|---|---|
Molecular Weight |
416.16 g/mol |
IUPAC Name |
formaldehyde;iron |
InChI |
InChI=1S/12CH2O.Fe/c12*1-2;/h12*1H2; |
InChI Key |
PXKRZCHBDLIXBU-UHFFFAOYSA-N |
Canonical SMILES |
C=O.C=O.C=O.C=O.C=O.C=O.C=O.C=O.C=O.C=O.C=O.C=O.[Fe] |
Origin of Product |
United States |
Preparation Methods
Co-precipitation Method for Iron-Molybdenum-Vanadium-Chromium Catalysts
The most detailed and industrially relevant preparation method involves co-precipitation to produce a multi-component catalyst system primarily composed of iron molybdate, with added vanadium and chromium oxides to enhance catalytic performance and stability.
Key steps in this co-precipitation method:
- Solution preparation: Ammonium heptamolybdate and ammonium metavanadate are dissolved in deionized water at 10–25% weight concentration. Chromic oxide powder (2–30 wt%) is dispersed into this solution.
- pH adjustment: The pH of the mixed solution is adjusted to between 1.0 and 3.0 using a regulator.
- Iron nitrate addition: Iron nitrate aqueous solution (5–15 wt%) is slowly added under vigorous stirring, maintaining the pH at 1.0–3.0 with ammoniacal liquor during the 60-minute precipitation reaction.
- Aging and washing: After precipitation, the slurry is stirred for 1–3 hours, then sedimented. The precipitate is washed three times with deionized water to remove chloride ions and impurities.
- Drying and calcination: The filtered precipitate is dried at 80 °C for 24 hours, followed by calcination at 150–180 °C for 6–8 hours. After granulation or milling with shaping agents (1–20 wt%, typically 2–15%), the catalyst is shaped by compression molding or extrusion into hollow cylindrical rings (outer diameter 4–6 mm, inner diameter 1–3 mm, length 3–6 mm).
- Final roasting: The shaped catalyst is roasted at 380–450 °C for 2–4 hours to develop the final active structure.
Catalyst composition and ratios:
| Component | Molar Ratio / Weight % Range |
|---|---|
| (Mo + V) / (Fe + Cr) molar ratio | 1.8 – 5.0 (optimal 2.0 – 3.0) |
| Chromic oxide (Cr2O3) | 2 – 30 wt% |
| Vanadium pentoxide (V2O5) flakes | 0.5 – 5 wt% |
| Shaping agent | 1 – 20 wt% (commonly 2 – 15 wt%) |
This method yields catalysts with high methanol conversion (99–100%) and formaldehyde yield (95.6–98.8%) under reaction conditions of 340–380 °C.
Supercritical Antisolvent (SAS) Precipitation for Iron Molybdate Catalysts
Recent research explores supercritical antisolvent precipitation to prepare iron molybdate catalysts with enhanced surface area and phase purity:
- Metal precursor solutions containing iron and molybdenum salts are introduced into a supercritical CO2 environment, causing rapid precipitation.
- Parameters such as pressure, precursor concentration, and flow rate are optimized to control particle size and composition.
- The resulting catalysts show improved formaldehyde productivity and better structural properties compared to traditional methods.
Comparative Summary of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Co-precipitation (Fe-Mo-V-Cr) | Multi-component oxide catalyst, pH control, shaping agents, drying and calcination | Industrially proven, high activity and stability | Requires precise pH and washing control, water-intensive |
| Hydrolysis-driven redox | Redox reaction in acidic medium, controlled molar ratios | Uniform oxide distribution, adaptable | Mainly research scale, indirect application |
| SAS Precipitation | Supercritical CO2 antisolvent precipitation, fine particle control | High surface area, phase purity, novel structure | Requires specialized equipment, less industrial data |
Research Findings and Industrial Relevance
- The co-precipitation method remains the industrial standard for iron-containing formaldehyde catalysts due to its ability to produce catalysts with optimal molar ratios and physical properties that maximize methanol conversion and formaldehyde yield.
- The addition of chromium and vanadium oxides improves catalyst heat stability and working life, critical for industrial continuous operation.
- Advanced preparation techniques like SAS precipitation offer promising improvements in catalyst surface area and phase purity, potentially enhancing catalytic efficiency and durability, though industrial adoption is pending further validation.
- Hydrolysis-driven redox approaches contribute to fundamental understanding and synthesis of iron oxides but require adaptation for formaldehyde catalyst applications.
Chemical Reactions Analysis
Catalytic Oxidation of Methanol to Formaldehyde
Iron molybdate catalysts (Fe₂(MoO₄)₃/MoO₃) are widely used for selective methanol oxidation to formaldehyde via the Formox process . The reaction proceeds as:
Key factors influencing performance :
-
Mo/Fe ratio : Optimal stoichiometry is 1.5–3.0. Ratios <1.5 lead to Fe-rich phases (e.g., FeMoO₄, Fe₂O₃) that favor overoxidation to CO/CO₂ .
-
Active phase : Fe₂(MoO₄)₃ acts as the primary active phase, while excess MoO₃ stabilizes the structure and replenishes Mo lost via volatilization .
| Catalyst Composition | Conversion (%) | Selectivity (%) | Temperature (°C) |
|---|---|---|---|
| Fe₂(MoO₄)₃/MoO₃ (Mo/Fe=1.5) | 99 | 92–95 | 300–400 |
| FeMoO₄ | 85 | <70 | 350 |
| MoO₃ | 60 | 90 | 400 |
Reaction Mechanism
The Mars-van Krevelen mechanism governs methanol oxidation:
-
Methanol adsorption on Mo sites, forming methoxy intermediates.
-
C–H bond cleavage via lattice oxygen, producing formaldehyde and reducing the catalyst.
Critical steps :
-
Oxygen vacancies on Fe₂(MoO₄)₃ facilitate methanol activation .
-
Excess MoO₃ donates oxygen to Fe₂(MoO₄)₃, maintaining electron density and preventing Fe-rich phase formation .
Catalyst Deactivation and Regeneration
Primary deactivation pathways :
-
Mo volatilization : Methanol forms volatile Mo–O–CH₃ species, depleting Mo and forming FeMoO₄/Fe₂O₃ .
-
Surface reduction : Loss of surface oxygen at >300°C reduces activity .
Regeneration : Excess MoO₃ in the catalyst bulk migrates to the surface, compensating for Mo loss:
MoO₃ acts as a "donor phase," sustaining catalytic activity for >600 hours .
Overoxidation to CO and CO₂
Fe-rich phases (e.g., Fe₂O₃) promote complete oxidation:
Selectivity control :
-
MoO₃ surface layers suppress Fe₂O₃ exposure, limiting CO/CO₂ formation to <4% .
-
Lower temperatures (300–350°C) favor formaldehyde selectivity (>92%) .
Role of Oxygen and Surface Dynamics
-
Oxygen mobility : Subsurface Fe in Fe₂(MoO₄)₃ enhances oxygen vacancy formation, critical for methanol activation .
-
Surface segregation : Mo-enriched surfaces (MoOₓ) persist even during bulk Mo loss, maintaining selectivity .
Operando studies reveal:
-
β-MoO₃ forms under reaction conditions, enhancing stability .
-
Fe₂(MoO₄)₃ maintains octahedral Mo coordination, crucial for selective oxidation .
Industrial Implications
Scientific Research Applications
Catalytic Applications
Iron Molybdate as a Catalyst
Iron molybdate () is recognized for its effectiveness as a catalyst in the partial oxidation of methanol to formaldehyde. The catalytic activity is significantly influenced by the molybdenum-to-iron ratio, with optimal ratios enhancing selectivity and stability during reactions .
Key Findings:
- Catalytic Efficiency: Studies indicate that iron molybdate exhibits high selectivity and activity for methanol oxidation, making it a preferred catalyst in industrial applications .
- Synthesis Methods: Various synthesis methods such as coprecipitation and sol-gel techniques have been employed to optimize the catalytic properties of iron molybdate. Coprecipitation methods yield catalysts with higher selectivity but face challenges like high reagent costs and environmental impacts .
Environmental Applications
Formaldehyde Degradation
Research has explored the degradation of formaldehyde using iron-based catalysts in electro-Fenton processes (EFP). This method combines electrochemical oxidation with biodegradation to effectively remove formaldehyde from wastewater.
Case Study: Electro-Fenton Process
- Conditions: Optimal pH of 10 and current density of 8.5 mA/cm² were found to maximize degradation efficiency.
- Results: Complete degradation of formaldehyde was achieved within 6 minutes using a hydrogen peroxide concentration of 10 mM/min .
Industrial Applications
Formaldehyde-Based Resins
Formaldehyde is primarily used to produce resins, which are essential in construction and furniture manufacturing. These resins are known for their adhesive properties and resistance to heat and chemicals.
Common Applications:
- Production of particleboard and wood panels.
- Manufacturing of automotive and aerospace components due to their durability .
Health and Safety Considerations
Formaldehyde is recognized for its antibacterial properties and is used in healthcare settings, including disinfectants and vaccines. However, exposure to formaldehyde has been linked to adverse health effects, necessitating careful handling and risk assessments .
Summary of Research Findings
The following table summarizes key research findings related to the applications of formaldehyde;iron compounds:
Mechanism of Action
The mechanism of action of iron dodecacarbonyl involves the dissociation of carbonyl ligands and the formation of reactive iron species. These reactive species can interact with various molecular targets and pathways, leading to the formation of new compounds or the catalysis of specific reactions .
Comparison with Similar Compounds
Iron Molybdate (FeMoO₄) vs. Silver (Ag) Catalysts
Key Findings :
Iron Molybdate vs. Vanadium Oxide (V₂O₅)
Adsorbents for Formaldehyde Removal
Iron-Doped Graphene (Fe-GH) vs. Activated Carbon
Key Findings :
- Fe-GH’s Bader charge analysis shows a 0.32 e⁻ transfer from Fe to formaldehyde, enhancing binding energy .
Degradation Methods for Formaldehyde
Iron-Based Photo-Fenton vs. UV/TiO₂
| Property | Fe/H₂O₂ | UV/TiO₂ |
|---|---|---|
| Degradation Rate | 90% in 60 min (with H₂O₂) | 75% in 120 min |
| Cost | Low (Fe²⁺ is inexpensive) | High (TiO₂ synthesis, UV energy) |
| Byproducts | CO₂, H₂O | Trace formaldehyde intermediates |
Key Findings :
- Fe²⁺ alone achieves 85% degradation without H₂O₂ due to dissolved oxygen activation .
- TiO₂ requires UV light and exhibits slower kinetics .
Data Tables
Table 1. Catalyst Performance in Methanol-to-Formaldehyde Conversion
| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) | Lifetime (Years) |
|---|---|---|---|---|
| FeMoO₄ | 350–400 | >95 | ~98 | 2–3 |
| Ag | 600–700 | 85–90 | ~95 | 5+ |
| V₂O₅ | 300–350 | 90 | 85 | 1–2 |
Table 2. Adsorption Capacities for Formaldehyde
| Material | Capacity (mg/g) | Mechanism | Reference |
|---|---|---|---|
| Fe-GH | 12.7 | Chemical adsorption | |
| Activated Carbon | 5.2–8.1 | Physical adsorption | — |
| Zeolite 13X | 6.8 | Pore diffusion | — |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
